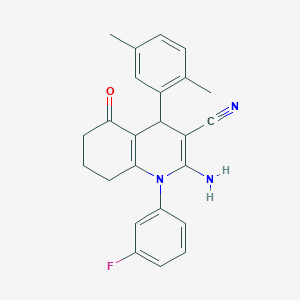![molecular formula C22H14O2S B11477115 5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione](/img/structure/B11477115.png)
5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Ethylanthra2,1-bbenzothiophene-4,9-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes an ethyl group attached to the anthraquinone core, fused with a benzothiophene ring. The presence of the benzothiophene moiety imparts unique electronic properties to the compound, making it of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-ethylanthra2,1-bbenzothiophene-4,9-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthraquinone with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by cyclization reactions to form the benzothiophene ring. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of 11-ethylanthra2,1-bbenzothiophene-4,9-dione may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 11-Ethylanthra2,1-bbenzothiophene-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzothiophene derivatives with enhanced reactivity.
Aplicaciones Científicas De Investigación
11-Ethylanthra2,1-bbenzothiophene-4,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its anticancer and antimicrobial activities, leveraging its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials, owing to its excellent charge transport properties.
Mecanismo De Acción
The mechanism of action of 11-ethylanthra2,1-bbenzothiophene-4,9-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to alterations in their function and activity.
Pathways Involved: It can modulate oxidative stress pathways, induce apoptosis in cancer cells, and inhibit microbial growth by disrupting cell membrane integrity.
Comparación Con Compuestos Similares
- 11-Methylanthra2,1-bbenzothiophene-4,9-dione: Similar structure with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Anthraquinone: Shares the anthraquinone core but lacks the benzothiophene ring, resulting in different electronic properties.
Benzothiophene: Contains the benzothiophene moiety but lacks the anthraquinone core, leading to distinct reactivity and applications.
Uniqueness: 11-Ethylanthra2,1-bbenzothiophene-4,9-dione is unique due to the combination of the anthraquinone core and benzothiophene ring, which imparts distinct electronic properties and reactivity
Propiedades
Fórmula molecular |
C22H14O2S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-ethylanthra[2,1-b][1]benzothiole-8,13-dione |
InChI |
InChI=1S/C22H14O2S/c1-2-12-7-9-17-16(11-12)19-18(25-17)10-8-15-20(19)22(24)14-6-4-3-5-13(14)21(15)23/h3-11H,2H2,1H3 |
Clave InChI |
FFUJKPOBEVLESS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)SC3=C2C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477038.png)

![3-[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]pyridine](/img/structure/B11477045.png)
![4-(3,4-diethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11477067.png)
![N-{2-[(Ethylcarbamoyl)amino]-6-methylphenyl}-2-methylpropanamide](/img/structure/B11477072.png)
![Benzenepropanamide, N-(2-benzo[b]benzofuran-2-ylethyl)-](/img/structure/B11477074.png)
![3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11477079.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide](/img/structure/B11477084.png)
![1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea](/img/structure/B11477085.png)
![7-Ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11477087.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477093.png)
![3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile](/img/structure/B11477108.png)

![2,3,4-trimethoxy-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11477126.png)
